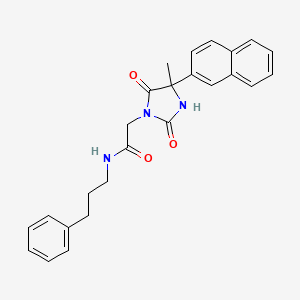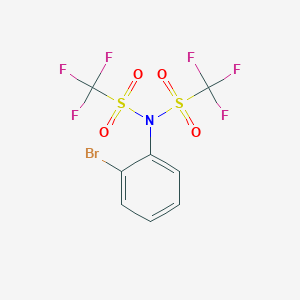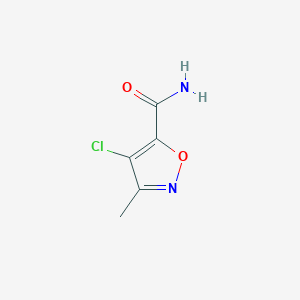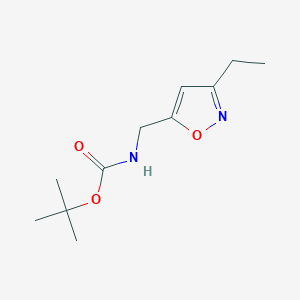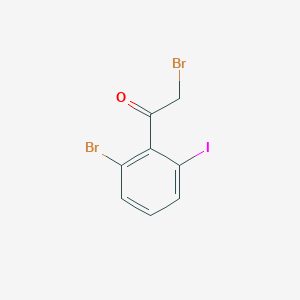
2-Bromo-6-iodophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-iodophenacyl bromide: is an organic compound with the molecular formula C8H5Br2IO It is a derivative of phenacyl bromide, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodophenacyl bromide can be synthesized through a multi-step process involving the bromination and iodination of phenacyl bromide. The typical synthetic route involves:
Bromination: Phenacyl bromide is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate or sodium iodide in an acidic medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted phenacyl derivatives.
Coupling Reactions: Products are biaryl compounds.
Oxidation and Reduction: Products include ketones and alcohols, respectively.
Aplicaciones Científicas De Investigación
2-Bromo-6-iodophenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a reagent in biochemical assays and labeling studies.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-iodophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in coupling reactions or being incorporated into larger molecular frameworks.
Comparación Con Compuestos Similares
Phenacyl Bromide: A precursor to 2-Bromo-6-iodophenacyl bromide, used in similar synthetic applications.
2-Bromo-4-iodophenacyl Bromide: Another halogenated derivative with different substitution patterns.
2-Iodo-6-bromophenacyl Bromide: An isomer with reversed positions of bromine and iodine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual halogenation allows for versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H5Br2IO |
|---|---|
Peso molecular |
403.84 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |
Clave InChI |
JGPVLLPBYDYRNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


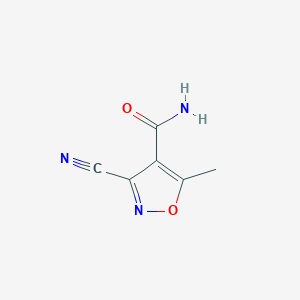
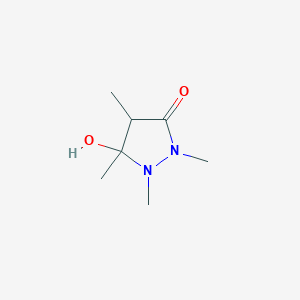
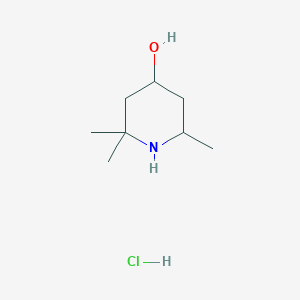

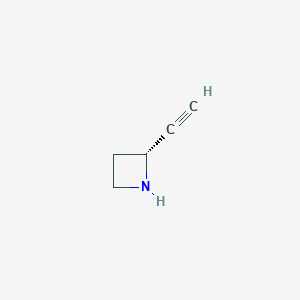
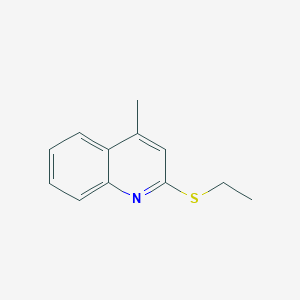

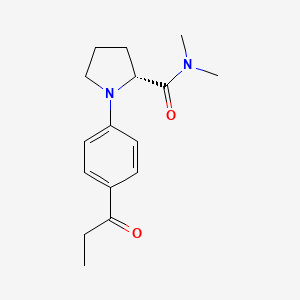
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
